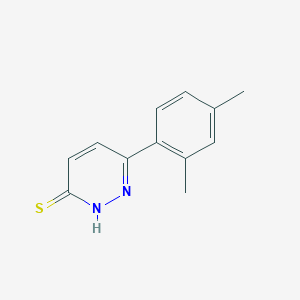

6-(2,4-dimethylphenyl)pyridazine-3-thiol

Vue d'ensemble

Description

“6-(2,4-dimethylphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C12H12N2S . It belongs to the class of organic compounds known as pyridazines and thiols. Pyridazines are compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and four carbon atoms . Thiols are compounds containing a sulfhydryl group (-SH), which is similar to a hydroxyl group (-OH) but with a sulfur atom replacing the oxygen atom .

Molecular Structure Analysis

The molecular structure of “6-(2,4-dimethylphenyl)pyridazine-3-thiol” contains a total of 28 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 hydrazone .Physical And Chemical Properties Analysis

The molecular weight of “6-(2,4-dimethylphenyl)pyridazine-3-thiol” is 216.3 . Other physical and chemical properties would depend on experimental measurements, which do not appear to be available .Applications De Recherche Scientifique

Synthesis and Properties

- Pyridazine and its analogues, including derivatives like "6-(2,4-dimethylphenyl)pyridazine-3-thiol," have been extensively synthesized due to their biological activities, especially related to the cardiovascular system. These compounds are synthesized through various methods, including the addition of hydrazine derivatives to appropriate carbon chains. The synthesis often aims at incorporating different moieties to explore their biological activities (Jakhmola et al., 2016).

Applications in Optoelectronic Materials

- Pyridazine derivatives have been highlighted for their application in optoelectronic materials. These compounds are integrated into π-extended conjugated systems for creating novel materials with potential uses in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyridazine and pyrimidine fragments into such systems is valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The electroluminescent properties of these systems indicate a promising area for further exploration (Lipunova et al., 2018).

Medicinal Chemistry and Drug Development

- Heterocyclic N-oxide derivatives, including pyridazine N-oxides, have shown a wide range of functionalities in medicinal applications. These compounds are valuable synthetic intermediates with significant biological importance, being used in metal complexes formation, catalyst design, and asymmetric synthesis. They also have potential in drug development with activities against cancer, bacteria, and inflammation. The versatility of heterocyclic N-oxide motifs, including pyridazine derivatives, underscores their potential in advanced chemistry and medicinal applications (Li et al., 2019).

Chelating Properties

- Thiol-containing compounds, like "6-(2,4-dimethylphenyl)pyridazine-3-thiol," have been reviewed for their coordination properties towards metals such as mercury, cadmium, and lead. Thiol-based chelators are important in clinical settings for treating intoxications and overexposure to these metals. The review discusses the clinical use of thiol-based metal chelators, highlighting their potential in reducing or preventing the toxicity of heavy metals (Bjorklund et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-3-4-10(9(2)7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNPOARHOHAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=S)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252395 | |

| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-dimethylphenyl)pyridazine-3(2H)-thione | |

CAS RN |

71823-13-7 | |

| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71823-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Dimethylphenyl)-3(2H)-pyridazinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)

![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)

![3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B6416738.png)

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)

![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)

![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)

![2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6416824.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6416832.png)